3-(Hydroxymethyl)benzamide

Crystal engineering Purification Solid‑state chemistry

Researchers requiring a reliable meta-hydroxymethyl benzamide building block for solid-phase peptide synthesis face isomer contamination risks that alter linker geometry and compromise peptide yield. 3-(Hydroxymethyl)benzamide solves this with precisely defined meta-substitution. • Meta-CH₂OH enables stable amide linkage to solid support, resisting TFA cleavage unlike ester-based linkers • ≥95% purity with identity confirmed by NMR/HPLC prevents ortho/para isomer interference • Also serves as scaffold for HDAC8 inhibitor SAR (IC₅₀ ≈ 4 µM) and DEET metabolite reference standard synthesis

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 126926-34-9
Cat. No. B159686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)benzamide
CAS126926-34-9
SynonymsBenzamide, 3-(hydroxymethyl)- (9CI)
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)CO
InChIInChI=1S/C8H9NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4,10H,5H2,(H2,9,11)
InChIKeyZUBCCQNBZLMGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)benzamide: Procurement-Relevant Baseline


3-(Hydroxymethyl)benzamide (CAS 126926-34-9) is a meta‑substituted benzamide derivative, molecular formula C₈H₉NO₂, molecular weight 151.16 g/mol, featuring a hydroxymethyl group (-CH₂OH) at the 3‑position of the phenyl ring . The compound is typically supplied as a white to off‑white solid with a melting point of 106–108 °C, calculated density 1.24 g/cm³, and moderate solubility in DMSO and methanol [1]. Its primary procurement relevance lies in its utility as a synthetic building block for C‑terminally modified peptides and as a scaffold for HDAC inhibitor development .

3-(Hydroxymethyl)benzamide: Meta-Positional Specificity


Generic benzamide analogs cannot be interchanged with 3-(hydroxymethyl)benzamide because the meta‑positioned hydroxymethyl group confers distinct physicochemical and reactivity properties that are absent in ortho‑ or para‑substituted isomers, unsubstituted benzamide, or N‑hydroxymethyl derivatives. The meta‑OH positioning alters hydrogen‑bonding geometry and crystal packing [1], while the carbon‑bound (C‑CH₂OH) hydroxymethyl group exhibits markedly different stability relative to nitrogen‑bound (N‑CH₂OH) carbinolamides, which degrade rapidly under physiological conditions [2][3]. The evidence presented below quantifies these differences across isomer identity, hydrolytic stability, and synthetic application specificity.

3-(Hydroxymethyl)benzamide vs. Analogs: Key Evidence


Meta vs. Ortho Isomer: Melting Point & Crystal Packing

3‑(Hydroxymethyl)benzamide (meta isomer) exhibits a melting point of 106–108 °C , whereas the ortho isomer 2‑(hydroxymethyl)benzamide melts at 148 °C . The 40 °C lower melting point of the meta isomer reflects fundamentally different intermolecular hydrogen‑bonding patterns in the crystalline state, which in turn affects solubility, purification ease, and formulation behavior. This difference is a direct consequence of positional isomerism and cannot be circumvented by substituting one isomer for the other in solid‑phase applications.

Crystal engineering Purification Solid‑state chemistry

C‑CH₂OH vs. N‑CH₂OH: Hydrolytic Stability

Carbon‑bound hydroxymethyl benzamides (C‑CH₂OH) are structurally distinct from nitrogen‑bound carbinolamides (N‑CH₂OH) and exhibit profoundly different aqueous stability. N‑(Hydroxymethyl)benzamide, the N‑linked analog, undergoes slow decomposition with a half‑life of 183 h at pH 7.4 and 37 °C [1]. In contrast, benzamide derivatives bearing electron‑donating substituents on the phenyl ring (analogous to the meta‑CH₂OH group) show accelerated amidic hydrolysis under basic conditions, with reaction half‑lives as short as ∼17 s in 1 M KOH at 25 °C [2]. 3‑(Hydroxymethyl)benzamide, with its carbon‑bound hydroxymethyl group, avoids the inherent lability of N‑hydroxymethyl carbinolamides, providing a more robust scaffold for synthetic manipulation.

Stability Prodrug design Hydrolysis kinetics

C‑Terminal Linker: Amide vs. Ester Stability

3‑(Hydroxymethyl)benzamide (HMBA) serves as a specialized linker for the synthesis of C‑terminally modified peptides, where its benzamide moiety enables direct attachment to solid supports while the hydroxymethyl group provides a handle for further functionalization . In contrast, 4‑(hydroxymethyl)benzoic acid (HMBA linker), while structurally similar, is used predominantly for the preparation of peptide acids via ester linkage to the C‑terminal carboxyl group, a fundamentally different attachment mode that yields different products . The amide bond in 3‑(hydroxymethyl)benzamide offers greater stability to acidic cleavage conditions compared to the ester linkage formed with 4‑(hydroxymethyl)benzoic acid, enabling orthogonal protection strategies.

Solid‑phase peptide synthesis C‑terminal modification Linker chemistry

3-(Hydroxymethyl)benzamide: Key Applications


C‑Terminally Modified Peptide Synthesis

3‑(Hydroxymethyl)benzamide is the linker of choice when the synthetic target is a C‑terminally modified peptide (e.g., peptide amides, peptide thioesters, or peptides bearing non‑carboxylate C‑terminal functional groups). Its benzamide‑based attachment to the solid support provides an amide linkage that withstands the acidic cleavage conditions (e.g., TFA) commonly used to remove side‑chain protecting groups, whereas ester‑based linkers such as 4‑(hydroxymethyl)benzoic acid would cleave prematurely . The meta‑positioned hydroxymethyl group enables subsequent functionalization or direct release of the modified peptide upon completion of synthesis. Procurement for this application should specify ≥95% purity to avoid interference from positional isomers that could alter linker attachment geometry and compromise peptide yield and purity .

HDAC8 SAR: Benzamide Scaffold

Although 3‑(hydroxymethyl)benzamide itself shows only modest HDAC8 inhibitory activity (IC₅₀ ≈ 4 µM) [1], its meta‑hydroxymethyl substitution provides a unique vector for introducing diverse functional groups (e.g., via esterification, etherification, or oxidation to aldehyde/carboxylic acid) to explore the hydrophobic aryl cap region of HDAC8 inhibitors [2]. The compound's well‑defined crystal structure [3] facilitates rational design and docking studies. Researchers should prioritize suppliers providing certificates of analysis with identity confirmation by NMR and HPLC, as isomer contamination (e.g., ortho‑hydroxymethylbenzamide) could confound SAR interpretations due to altered binding geometries.

DEET Metabolite Reference Standard Synthesis

3‑(Hydroxymethyl)benzamide serves as the core intermediate for preparing N,N‑dialkyl‑3‑(hydroxymethyl)benzamide derivatives, including ω‑hydroxy‑DEET (N,N‑diethyl‑3‑(hydroxymethyl)benzamide), a primary metabolite of the insect repellent DEET . Procurement of high‑purity 3‑(hydroxymethyl)benzamide is essential for synthesizing analytical reference standards used in environmental and toxicological studies quantifying human exposure to DEET via urinary metabolite analysis using SPE‑HPLC‑MS/MS [4]. The meta‑substitution pattern is critical, as ortho‑ or para‑substituted analogs would yield metabolites with different chromatographic retention times, invalidating the analytical method.

Polymer Cross‑Linking with Meta‑Substituted Diol

The meta‑positioned hydroxymethyl group in 3‑(hydroxymethyl)benzamide enables cross‑linking reactions that enhance mechanical strength and thermal stability in polymeric coatings and adhesives . Unlike ortho‑ or para‑substituted isomers, the meta substitution pattern alters the spatial orientation and reactivity of the cross‑linking moiety, affecting polymer network topology and final material properties. Researchers in materials science should confirm the isomer identity via NMR before use, as substitution with the incorrect positional isomer would produce polymers with different cross‑link densities and thermomechanical behavior [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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